molecular formula C9H10Cl2N2 B11887147 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride

Cat. No.: B11887147
M. Wt: 217.09 g/mol
InChI Key: PNZUXFUVOWYISB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride is a heterocyclic organic compound. It is characterized by a pyrrolo[2,3-b]pyridine core structure, which is a fused bicyclic system containing both pyrrole and pyridine rings. The compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of thionyl chloride for chloromethylation .

Industrial Production Methods

For industrial production, the process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

3-(chloromethyl)-1-methylpyrrolo[2,3-b]pyridine;hydrochloride

InChI

InChI=1S/C9H9ClN2.ClH/c1-12-6-7(5-10)8-3-2-4-11-9(8)12;/h2-4,6H,5H2,1H3;1H

InChI Key

PNZUXFUVOWYISB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)CCl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.